4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Overview
Description
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is a sulfur-containing organic building block . It is useful for organic synthesis .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is represented by the linear formula: (-C6H4SO2C6H4Cl)2 . The molecular weight is 503.42 .Physical And Chemical Properties Analysis
The melting point of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is 278-280 °C (lit.) . The predicted boiling point is 685.0±55.0 °C , and the predicted density is 1.416±0.06 g/cm3 .Scientific Research Applications
Electronic Transport in Polymer Films
A study by Rusu et al. (2007) investigated polymers prepared from bis(4-chlorophenyl)sulfone, including 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, focusing on their semiconducting properties and electronic transport mechanism. These polymers exhibited typical semiconducting behavior and were used to create thin-film samples demonstrating correlations between their properties and chemical structures (Rusu et al., 2007).
Nuclear Quadrupolar Resonance Studies
Research conducted by Osán et al. (1996) utilized nuclear quadrupolar resonance (NQR) to study the structural thermal behavior of bis(4-chlorophenyl)sulphoxide, a compound closely related to 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This study revealed the coexistence of two crystalline phases over a broad temperature range (Osán et al., 1996).
Synthesis of Poly(aryl ether sulfone)
Wang et al. (2018) synthesized novel poly(aryl ether sulfone)s using 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. These polymers demonstrated dramatically decreased dielectric constants and increased hydrophobicity, making them suitable for applications requiring low dielectric materials with hydrophobic properties (Wang et al., 2018).
Electrochemical and Morphological Characteristics
Yoo et al. (2011) developed sulfonated poly(arylene biphenylsulfone ether) copolymers containing 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. These polymers exhibited increased solubility in polar solvents, higher glass transition temperatures, and distinct weight-loss profiles, indicating potential applications in polymer electrolyte membranes (Yoo et al., 2011).
High Temperature Polymer Synthesis
Andrews (1992) prepared high-temperature poly(arylether sulfone)s using 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. These polymers displayed high mechanical properties and glass transition temperatures, suggesting their suitability for high-temperature applications (Andrews, 1992).
Fluoropolymer Synthesis
Huang et al. (2005) developed fluoropolymers using a sulfonyl-containing monomer derived from 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. These polymers exhibited excellent solubility and high thermal stability, ideal for applications requiring stable materials under high temperatures (Huang et al., 2005).
Incommensurate Molecular Systems
Ollivier et al. (1996) investigated Bis(4-chlorophenyl)sulfone, focusing on its structural and dynamical features, which are relevant for understanding the behavior of incommensurate molecular systems (Ollivier et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl | |
CAS RN |
22287-56-5 | |
Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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